![molecular formula C6H14O4 B3191541 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- CAS No. 55502-62-0](/img/structure/B3191541.png)
1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-
Overview
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-, also known as DMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. It is a colorless, odorless, and viscous liquid that is soluble in water and has a molecular weight of 162.19 g/mol.
Scientific Research Applications
1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has various scientific research applications due to its unique properties. It can act as a cross-linking agent for proteins and has been used to stabilize enzymes and antibodies. 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can also be used as a cryoprotectant for biological samples, as it can prevent ice crystal formation and preserve the integrity of the sample during freezing and thawing. Additionally, 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has been used in the preparation of microencapsulated drugs and vaccines.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- is not fully understood, but it is believed to interact with the hydroxyl groups of proteins and other biomolecules. This interaction can lead to the formation of cross-links, which can stabilize the structure of the molecule and prevent its degradation. 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can also interact with water molecules and prevent their movement, which can be useful in cryopreservation.
Biochemical and Physiological Effects:
1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has been shown to have minimal toxicity and is generally considered safe for use in biological systems. It has been used to stabilize enzymes and antibodies without affecting their activity, and it has also been shown to have minimal effects on cell viability and proliferation. 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has been used as a cryoprotectant for various biological samples, including red blood cells, sperm, and embryos.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- is its ability to stabilize biomolecules without affecting their activity. It is also relatively inexpensive and easy to synthesize, making it a useful tool for researchers. However, 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has some limitations, including its limited solubility in organic solvents and its potential to interact with other molecules in biological systems.
Future Directions
There are several future directions for research on 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-. One area of interest is the use of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- in the preparation of microencapsulated drugs and vaccines. 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has been shown to be an effective stabilizer for these types of formulations, and further research could lead to the development of new and improved drug delivery systems. Another area of interest is the use of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- in the cryopreservation of stem cells and other biological samples. 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has been shown to be effective in preserving the viability and function of these cells, and further research could lead to the development of new methods for long-term storage of these valuable materials.
In conclusion, 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- is a versatile and useful compound that has many potential applications in various fields. Its unique properties make it a valuable tool for researchers, and further research could lead to the development of new and improved methods for stabilizing biomolecules and preserving biological samples.
properties
IUPAC Name |
2-(hydroxymethyl)-2-(methoxymethyl)propane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-10-5-6(2-7,3-8)4-9/h7-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUSPBSXOGUAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276086 | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55502-62-0 | |
Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55502-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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